![molecular formula C15H15N5OS B2515035 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide CAS No. 2034549-12-5](/img/structure/B2515035.png)
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
Triazoles can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are highly unstable compounds that are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles have been utilized in polymer chemistry. Their high chemical stability and strong dipole moment make them suitable for this application .
Supramolecular Chemistry
1,2,3-Triazoles have found applications in supramolecular chemistry. Their ability to form hydrogen bonds makes them useful in this field .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging due to their strong dipole moment .
Materials Science
1,2,3-Triazoles have found applications in materials science .
Chemical Biology
1,2,3-Triazoles are used in chemical biology, a scientific discipline spanning the fields of chemistry and biology .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBRHQTLPHFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide |
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